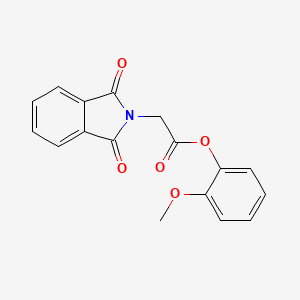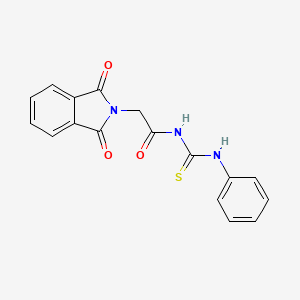![molecular formula C18H19N3O B5639485 N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5639485.png)
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide and its derivatives often involves the Mannich reaction, a key step in producing benzimidazole derivatives with antimicrobial properties (Sethi et al., 2016). These syntheses yield compounds with significant antimicrobial efficacy, highlighting the importance of structural variations in enhancing biological activity.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide, is characterized using various analytical techniques such as NMR, IR, and mass spectrometry. These techniques provide insights into the compound's structural features and their implications for biological activity and interactions with biological targets (Achugatla et al., 2017).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution and cyclocondensation, which are crucial for the synthesis of novel compounds with enhanced biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-donating or withdrawing groups, which affect their interaction with biological targets (El’chaninov et al., 2016).
Physical Properties Analysis
The physical properties of N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide derivatives, such as solubility, melting point, and stability, are crucial for their application in biological systems. These properties are determined by the compound's molecular structure and influence its bioavailability and efficacy (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with metal ions, are essential for understanding the compound's mechanism of action and its potential as a therapeutic agent. Studies on benzimidazole derivatives reveal their ability to form chelates with metal ions, which could be exploited in drug design and development (Angulo-Cornejo et al., 2000).
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its intended use. For example, some benzimidazole derivatives are known to act as allosteric activators of human glucokinase, which can have significant hypoglycemic effects for the therapy of type-2 diabetes .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11(2)18(22)21-14-10-6-7-13(12(14)3)17-19-15-8-4-5-9-16(15)20-17/h4-11H,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCRHZNMEJIWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)
![1-ethyl-4-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}piperazine-2,3-dione](/img/structure/B5639412.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5639419.png)

![N-{4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B5639434.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5639442.png)
![(4-biphenylylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5639449.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5639453.png)
![dimethyl 5-[(5-nitro-2-furoyl)amino]isophthalate](/img/structure/B5639455.png)
![((3S*,5R*)-1-[(5-chloro-2-thienyl)carbonyl]-5-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-3-yl)methanol](/img/structure/B5639462.png)
![4-fluoro-N-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5639465.png)

![3-(2,3,6-trifluorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5639477.png)